6-Chlor-3-indolyl-α-D-galactopyranosid

Übersicht

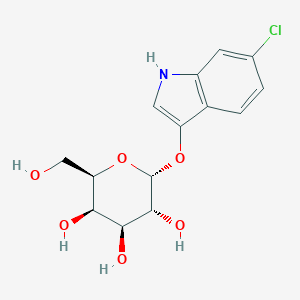

Beschreibung

6-Chloro-3-indolyl alpha-D-galactopyranoside is a synthetic organic compound widely used in biochemical research. It is a chromogenic substrate for alpha-galactosidase, an enzyme that hydrolyzes the compound to produce a colored product. This property makes it valuable in various diagnostic assays and molecular biology applications.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-indolyl alpha-D-galactopyranoside is extensively used in scientific research, particularly in the following areas:

Biochemistry: As a chromogenic substrate for alpha-galactosidase, it is used in enzyme assays to measure enzyme activity.

Molecular Biology: Employed in blue-white screening to identify recombinant bacterial colonies.

Medicine: Used in diagnostic assays to detect enzyme deficiencies or activities in clinical samples.

Industry: Applied in the development of diagnostic kits and reagents for various biochemical assays

Wirkmechanismus

Target of Action

The primary target of 6-Chloro-3-indolyl alpha-D-galactopyranoside , also known as Salmon α-Gal , is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

6-Chloro-3-indolyl alpha-D-galactopyranoside acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond, resulting in the release of a colored compound .

Biochemical Pathways

The action of 6-Chloro-3-indolyl alpha-D-galactopyranoside is primarily involved in the lac gene expression pathway . The hydrolysis of this compound by β-galactosidase is a key step in the lac operon regulatory system, which controls the metabolism of lactose in bacteria .

Result of Action

The enzymatic action of β-galactosidase on 6-Chloro-3-indolyl alpha-D-galactopyranoside results in the formation of a salmon or rose-colored precipitate . This color change provides a visual indication of the presence and activity of the enzyme .

Action Environment

The action of 6-Chloro-3-indolyl alpha-D-galactopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of β-galactosidase . Furthermore, the compound is known to be moisture sensitive , suggesting that its stability and efficacy may be affected by humidity levels.

Biochemische Analyse

Biochemical Properties

6-Chloro-3-indolyl alpha-D-galactopyranoside is a substrate for β-Galactosidase . This enzyme cleaves the β-glycosidic bond in 6-Chloro-3-indolyl alpha-D-galactopyranoside, yielding galactose and 5-bromo-4-chloro-3-hydroxyindole .

Cellular Effects

The hydrolysis of 6-Chloro-3-indolyl alpha-D-galactopyranoside by β-Galactosidase can be used to detect the activity of this enzyme in cells . The product of this reaction is a salmon or rose-colored precipitate, which can be visualized under a microscope .

Molecular Mechanism

The mechanism of action of 6-Chloro-3-indolyl alpha-D-galactopyranoside involves its hydrolysis by the enzyme β-Galactosidase . This reaction results in the formation of galactose and 5-bromo-4-chloro-3-hydroxyindole .

Temporal Effects in Laboratory Settings

The stability of 6-Chloro-3-indolyl alpha-D-galactopyranoside in laboratory settings is crucial for its use in experiments. It is typically stored at 2-8°C to maintain its stability .

Metabolic Pathways

6-Chloro-3-indolyl alpha-D-galactopyranoside is involved in the metabolic pathway of β-Galactosidase . The enzyme cleaves the β-glycosidic bond in 6-Chloro-3-indolyl alpha-D-galactopyranoside, leading to the production of galactose and 5-bromo-4-chloro-3-hydroxyindole .

Subcellular Localization

The subcellular localization of 6-Chloro-3-indolyl alpha-D-galactopyranoside is not well known. Its hydrolysis product, 5-bromo-4-chloro-3-hydroxyindole, is insoluble and can be visualized under a microscope .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl alpha-D-galactopyranoside typically involves the glycosylation of 6-chloroindole with a protected galactose derivative. The reaction is carried out under anhydrous conditions using a Lewis acid catalyst such as boron trifluoride etherate. The protected intermediate is then deprotected to yield the final product .

Industrial Production Methods

Industrial production of 6-Chloro-3-indolyl alpha-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-indolyl alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-galactosidase. It can also participate in substitution reactions due to the presence of the chloro group on the indole ring .

Common Reagents and Conditions

Hydrolysis: Catalyzed by alpha-galactosidase under physiological conditions (pH 7.0-7.5, 37°C).

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to substitute the chloro group.

Major Products

Hydrolysis: Produces 6-chloroindoxyl and galactose.

Substitution: Depending on the nucleophile, various substituted indole derivatives can be formed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-4-chloro-3-indolyl alpha-D-galactopyranoside: Another chromogenic substrate for alpha-galactosidase, producing a blue color upon hydrolysis.

6-Chloro-3-indolyl beta-D-galactopyranoside: A substrate for beta-galactosidase, used in similar applications but with different enzyme specificity

Uniqueness

6-Chloro-3-indolyl alpha-D-galactopyranoside is unique due to its specificity for alpha-galactosidase and the distinct color change it produces upon hydrolysis. This makes it particularly useful in assays where differentiation between alpha- and beta-galactosidase activity is required .

Biologische Aktivität

6-Chloro-3-indolyl alpha-D-galactopyranoside (commonly referred to as "salmon-gal") is a chromogenic substrate primarily utilized in biochemical assays to detect the activity of the enzyme β-galactosidase. This compound is significant in molecular biology and microbiology, particularly in gene expression studies and diagnostics.

- Molecular Formula : CHClNO

- Molecular Weight : 329.733 g/mol

- Melting Point : 188°C to 190°C

- Solubility : Insoluble in water; soluble in DMSO and methanol.

- CAS Number : 198402-61-8

6-Chloro-3-indolyl alpha-D-galactopyranoside acts as a substrate for β-galactosidase, which hydrolyzes the compound to release a chromogenic indole derivative. This reaction results in a visible color change, which can be quantitatively measured. The chromogenic product typically manifests as a pink or salmon-colored precipitate, allowing for easy visual detection of enzyme activity.

Biological Applications

- Enzyme Detection : The primary application of salmon-gal is in the detection of β-galactosidase activity in various biological samples, including bacterial colonies. This is particularly useful in recombinant DNA technology where it helps differentiate between positive and negative clones.

- Gene Expression Studies : Used in conjunction with IPTG (isopropyl β-D-thiogalactopyranoside), salmon-gal facilitates the identification of cells expressing the LacZ gene, which encodes β-galactosidase. This is crucial for studies involving gene regulation and expression.

- Microbial Assays : Salmon-gal has been employed to assess microbial contamination in food products by detecting β-galactosidase-producing microorganisms.

Research Findings

Several studies have explored the biological activity and applications of 6-chloro-3-indolyl alpha-D-galactopyranoside:

- A study highlighted its use as a chromogenic medium for detecting yeasts with β-galactosidase activity, demonstrating its utility in food safety assessments (J. Food Prot. 63, 651, 2000) .

- In research involving bacterial colonies, salmon-gal was shown to provide clear differentiation between LacZ-positive (recombinant) and LacZ-negative (non-recombinant) colonies through colorimetric changes .

Case Studies

-

Detection of Recombinant E. coli :

- In a controlled experiment, E. coli strains transformed with plasmids containing the LacZ gene were cultured on media supplemented with salmon-gal and IPTG. Colonies expressing β-galactosidase exhibited a distinct pink color after incubation, confirming successful transformation.

-

Food Microbiology :

- A study evaluated the effectiveness of salmon-gal in detecting β-galactosidase-producing pathogens in dairy products. The presence of pink colonies indicated contamination, highlighting its potential as a rapid screening tool for food safety.

Comparative Analysis with Other Substrates

| Substrate Name | Color Change | Enzyme Specificity | Application Area |

|---|---|---|---|

| 6-Chloro-3-indolyl alpha-D-galactopyranoside | Pink (salmon) | β-Galactosidase | Molecular biology, diagnostics |

| X-Gal (5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside) | Blue | β-Galactosidase | Gene expression studies |

| 5-Iodo-3-indolyl β-D-galactopyranoside | Purple | β-Galactosidase | Gene expression studies |

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259204 | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198402-61-8 | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198402-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.